Cas no 2306277-74-5 (5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one)
![5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/2306277-74-5x500.png)
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Pyrrolo[2,3-c]pyridin-2-one, 5-bromo-1,3-dihydro-3,3-dimethyl-
- 5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one
- 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one
-
- MDL: MFCD31742760
- インチ: 1S/C9H9BrN2O/c1-9(2)5-3-7(10)11-4-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)
- InChIKey: HXXMGRNVKZMJDV-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Br)=CC2C(C)(C)C(=O)NC1=2
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96040-500MG |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 500MG |
¥ 3,630.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96040-1G |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 1g |
¥ 5,438.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96040-250MG |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 250MG |
¥ 2,178.00 | 2023-03-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541334-250mg |
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 98% | 250mg |
¥7606 | 2023-03-11 | |
eNovation Chemicals LLC | Y1006227-250MG |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 250mg |
$410 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006227-100mg |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 100mg |
$255 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96040-100mg |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 100mg |
¥1358.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1006227-250mg |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 250mg |
$410 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541334-500mg |
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 98% | 500mg |
¥10872 | 2023-03-11 | |
eNovation Chemicals LLC | Y1006227-1G |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one |
2306277-74-5 | 97% | 1g |
$1020 | 2024-07-21 |
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-oneに関する追加情報
Exploring the Potential of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one (CAS No. 2306277-74-5) in Modern Pharmaceutical Research
The compound 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one (CAS No. 2306277-74-5) has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery. As researchers delve deeper into the realm of heterocyclic compounds, this pyrrolopyridine derivative stands out for its versatility and promising biological activity. The presence of a bromo substituent at the 5-position and dimethyl groups at the 3-position creates a molecular framework that is both stable and reactive, making it an attractive building block for medicinal chemistry.
In the context of current pharmaceutical trends, the search for novel kinase inhibitors and small molecule modulators has led to increased interest in compounds like 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. The pyrrolopyridine core is known to interact with various biological targets, particularly in the field of cancer research and neurodegenerative diseases. Recent studies have shown that derivatives of this scaffold exhibit promising activity against specific protein-protein interactions, which are increasingly recognized as important therapeutic targets in modern drug development.
The synthetic accessibility of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one (CAS No. 2306277-74-5) makes it particularly valuable for structure-activity relationship (SAR) studies. Chemists can readily modify various positions on the molecule to explore its pharmacophore requirements, addressing common questions in drug design such as bioavailability optimization and target selectivity. The bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse compound libraries for high-throughput screening.
From a computational chemistry perspective, the molecular docking studies of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one have revealed interesting interactions with various enzyme active sites. The compound's rigid yet slightly flexible structure enables it to adopt conformations that can fit into different binding pockets, making it a versatile scaffold for fragment-based drug discovery. This characteristic aligns well with current trends in AI-assisted drug design, where such adaptable molecular frameworks are highly valued for virtual screening campaigns.
The stability profile of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one under various physiological conditions is another area of active investigation. Researchers are particularly interested in its metabolic stability and potential for prodrug development, as these factors significantly impact a compound's progression through the drug development pipeline. The dimethyl groups at the 3-position contribute to the molecule's overall lipophilicity, which is a crucial parameter in blood-brain barrier penetration studies for central nervous system targets.
In the broader context of green chemistry initiatives, synthetic routes to 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one are being optimized to reduce environmental impact. Recent advancements in catalytic bromination methods and atom economy considerations are making the production of such heterocyclic building blocks more sustainable. This aligns with the pharmaceutical industry's growing commitment to green synthetic methodologies while maintaining high yields and purity standards.
The potential applications of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one extend beyond traditional small molecule drugs. Its structural features make it a candidate for incorporation into proteolysis targeting chimeras (PROTACs) and other targeted protein degradation platforms. The bromine atom can serve as an attachment point for linker molecules, enabling the construction of bifunctional compounds that are at the forefront of next-generation therapeutics.
As research into 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one (CAS No. 2306277-74-5) continues, the compound's role in addressing drug resistance mechanisms is particularly noteworthy. The ability to modify its structure systematically allows medicinal chemists to overcome challenges posed by mutated targets and efflux pump systems, which are common obstacles in precision medicine approaches. This adaptability positions the compound as a valuable tool in the ongoing battle against treatment-resistant diseases.
The analytical characterization of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one has benefited from advances in spectroscopic techniques and chromatographic methods. Modern LC-MS systems and NMR technologies enable precise structural verification and purity assessment, ensuring the compound meets the stringent requirements of pharmaceutical quality control. These analytical capabilities are crucial for establishing robust structure-property relationships that guide further optimization efforts.
Looking ahead, the investigation of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one in combination therapies represents an exciting frontier. Its potential to synergize with existing therapeutic agents could lead to enhanced efficacy while minimizing off-target effects. As the pharmaceutical industry continues to embrace polypharmacology approaches, versatile scaffolds like this pyrrolopyridine derivative are likely to play increasingly important roles in the development of innovative treatment strategies.
2306277-74-5 (5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one) 関連製品
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)
- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)
- 97281-50-0(Phosphatidylethanolamines, egg)
- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)
- 2137985-79-4(Benzyl(4-methoxyheptyl)amine)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
